![molecular formula C20H27N3O4S B2794646 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 1009666-71-0](/img/structure/B2794646.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a chemical compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene . The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .Wissenschaftliche Forschungsanwendungen
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, share a functional relationship with the queried compound through their presence in various consumer products and their environmental impact. Research indicates that despite wastewater treatments, parabens persist in low concentrations in effluents, surfacing concerns over their biodegradability and ubiquity in aquatic environments. The study by Haman, Dauchy, Rosin, and Munoz (2015) provides insight into the environmental behavior of such compounds, highlighting the need for further exploration of their stability and potential for forming chlorinated by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in various industrial and commercial products to prevent oxidative degradation. These compounds, structurally related to the queried chemical through their antioxidant function, have been detected in different environmental matrices and human tissues, raising concerns over their potential toxicological effects. The review emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate their impact (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The methodologies for assessing antioxidant activity are crucial for understanding the potential therapeutic applications of compounds like the queried chemical. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, providing a comprehensive analysis of their applicability, advantages, and disadvantages. This research is pivotal for the development and evaluation of new compounds with antioxidant properties, contributing to the advancement of pharmaceutical and food engineering fields (Munteanu & Apetrei, 2021).
Therapeutic Applications of Pyrazolines
The therapeutic potential of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, has been extensively studied. Shaaban, Mayhoub, and Farag (2012) highlight the pharmacological effects of various pyrazoline derivatives, underscoring their significance in medicinal chemistry and drug development. This review showcases the broad therapeutic applications of pyrazolines, reflecting the potential relevance of structurally similar compounds (Shaaban, Mayhoub, & Farag, 2012).
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKSWABHQPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)
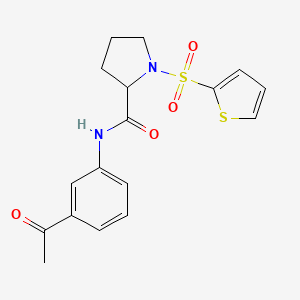
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
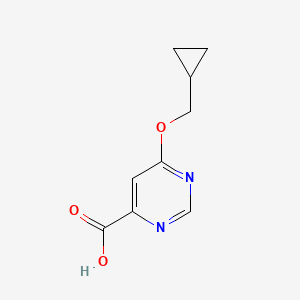
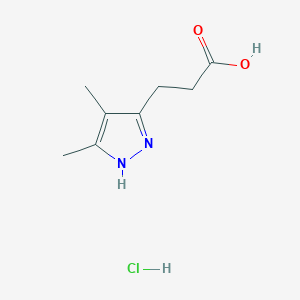

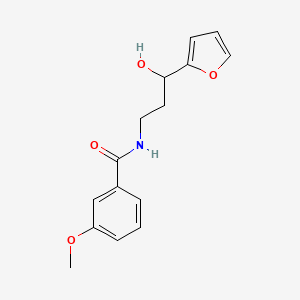
![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)


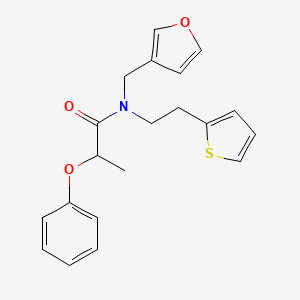
![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)
![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)